molecular formula C6H13NO B1267559 2-Ethylbutanamide CAS No. 1114-38-1

2-Ethylbutanamide

Cat. No.: B1267559
CAS No.: 1114-38-1
M. Wt: 115.17 g/mol
InChI Key: QVEMWYGBLHQEAK-UHFFFAOYSA-N
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Description

2-Ethylbutanamide is an organic compound with the molecular formula C6H13NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). This compound is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutanamide can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of 2-ethylbutanoic acid and ammonia into a reactor, where the reaction occurs under high pressure and temperature. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed:

    Hydrolysis: 2-Ethylbutanoic acid and ammonia.

    Reduction: 2-Ethylbutylamine.

    Substitution: Depending on the nucleophile, various substituted products.

Mechanism of Action

The mechanism of action of 2-ethylbutanamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve hydrogen bonding and other non-covalent interactions .

Properties

IUPAC Name

2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMWYGBLHQEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284559
Record name 2-Ethylbutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114-38-1
Record name Butanamide, 2-ethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylbutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYLBUTYRAMIDE
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Record name 2-Ethylbutanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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